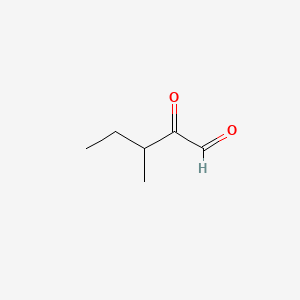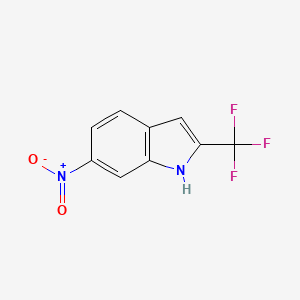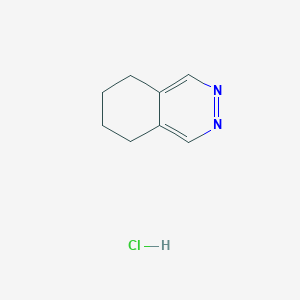![molecular formula C31H30N2O B12975765 (1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane is a complex organic molecule characterized by its unique tricyclic structure. This compound features a quinoline moiety attached to a biphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane involves multiple steps, starting with the preparation of the quinoline and biphenyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final tricyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tricyclic molecules with quinoline and biphenyl moieties, such as:
- (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
Uniqueness
The uniqueness of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C31H30N2O |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(3S,5S,6R,8S)-3-ethyl-5-[6-(4-phenylphenyl)quinolin-4-yl]-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C31H30N2O/c1-2-31-20-33-17-15-25(31)19-29(33)30(34-31)26-14-16-32-28-13-12-24(18-27(26)28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-14,16,18,25,29-30H,2,15,17,19-20H2,1H3/t25-,29+,30-,31+/m0/s1 |
Clave InChI |
LCPYFSGHKUXWFR-IQAPJIGKSA-N |
SMILES isomérico |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)C6=CC=C(C=C6)C7=CC=CC=C7 |
SMILES canónico |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

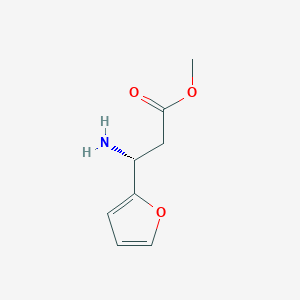

![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
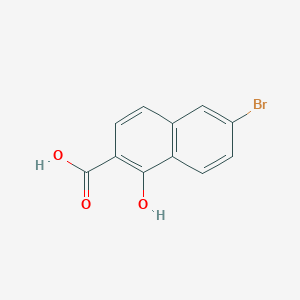
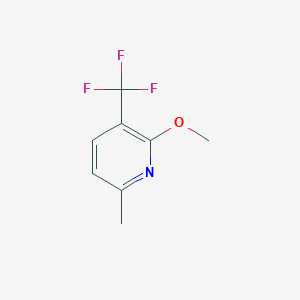
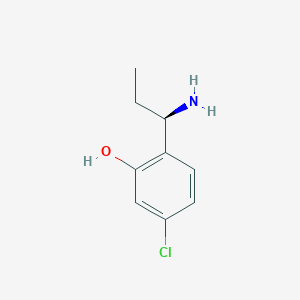
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
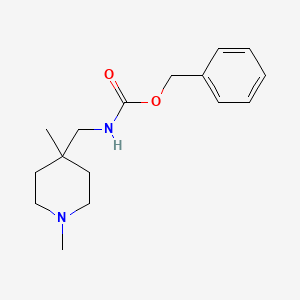
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
